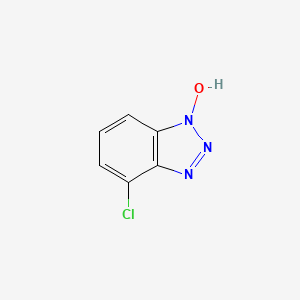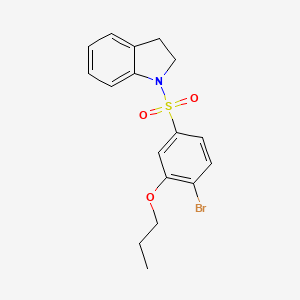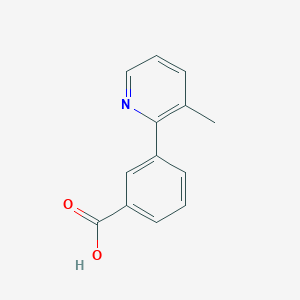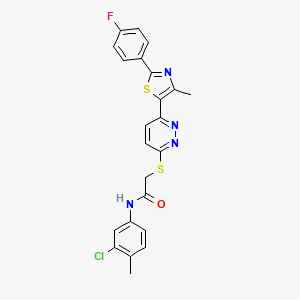![molecular formula C18H22N2O2 B2671698 N-[(1-Cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide CAS No. 2197617-14-2](/img/structure/B2671698.png)
N-[(1-Cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like N-[(1-Cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific structural data for this compound was not found in the search results .Scientific Research Applications
Synthesis and Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) focused on the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. This research found that introducing a bulky moiety in the benzamide significantly increased activity, highlighting the importance of structural modification in enhancing biological properties. One compound, in particular, showed a substantial affinity for AChE, indicating potential as an antidementia agent (Sugimoto et al., 1990).
Histone Deacetylase Inhibition for Anticancer Applications
Zhou et al. (2008) described the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a selective histone deacetylase (HDAC) inhibitor with promising anticancer properties. The compound selectively inhibits HDACs 1-3 and 11, inducing cell cycle arrest and apoptosis in cancer cells, demonstrating the potential for benzamide derivatives in cancer therapy (Zhou et al., 2008).
Utility in Heterocyclic Synthesis
Research into the reactivity of methylenecyclopropanes with phenylsulfenyl and phenylselenyl chloride provides insight into the synthesis of (cyclobut-1-enylsulfanyl)benzene and related compounds. These studies underline the versatility of these chemical reactions in producing complex structures, potentially useful in the development of new pharmaceuticals and materials (Liu & Shi, 2004).
Antifungal Activity
Limban et al. (2019) explored the antifungal activity of 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides, unveiling novel compounds with potent inhibitory effects against various fungal strains. This study emphasizes the potential of benzamide derivatives in addressing fungal resistance and developing new antifungal therapies (Limban et al., 2019).
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For pharmaceutical compounds, the mechanism of action usually involves interaction with biological targets such as enzymes or receptors. Unfortunately, specific information on the mechanism of action for N-[(1-Cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide was not found .
Properties
IUPAC Name |
N-[(1-cyclopropylcyclobutyl)methyl]-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-16(21)20-15-8-4-13(5-9-15)17(22)19-12-18(10-3-11-18)14-6-7-14/h2,4-5,8-9,14H,1,3,6-7,10-12H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKOTTBMGYGVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)NCC2(CCC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)
![[4-(4-Chlorophenoxy)pyridin-2-yl]methanamine](/img/structure/B2671616.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2671618.png)
![1-(4-fluorophenyl)-3-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2671620.png)




![N-[(7-Fluoro-2-oxo-1H-quinolin-3-yl)methyl]prop-2-enamide](/img/structure/B2671630.png)

![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2671632.png)
![5-(2-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2671633.png)

![4-[4-(Benzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2671635.png)
